3,5-Dichloro-4-propoxyaniline
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Overview
Description
3,5-Dichloro-4-propoxyaniline is an organic compound with the molecular formula C9H11Cl2NO and a molecular weight of 220.10 g/mol . It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine and propoxy groups. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3,5-Dichloro-4-propoxyaniline can be achieved through several methods. One common synthetic route involves the reaction of 3,5-dichloroaniline with propyl bromide in the presence of a base such as potassium carbonate . The reaction is typically carried out under reflux conditions to ensure complete conversion. Another method involves the catalytic hydrogenation of 3,5-dichloro-4-nitropropoxybenzene, followed by a Bamberger rearrangement . Industrial production methods often utilize continuous flow reactors to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
3,5-Dichloro-4-propoxyaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve hydrogenation to convert nitro groups to amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Scientific Research Applications
3,5-Dichloro-4-propoxyaniline has several applications in scientific research:
Biology: In biological research, it serves as a building block for the synthesis of bioactive molecules.
Medicine: It is investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-4-propoxyaniline involves its interaction with specific molecular targets. For instance, in the synthesis of hexaflumuron, it acts as a key intermediate that inhibits the synthesis of chitin in target pests, leading to their death or infertility . The molecular pathways involved include catalytic hydrogenation and Bamberger rearrangement, which facilitate the formation of the desired products .
Comparison with Similar Compounds
3,5-Dichloro-4-propoxyaniline can be compared with other similar compounds such as:
3,5-Dichloroaniline: Lacks the propoxy group, making it less versatile in certain chemical reactions.
4-Propoxyaniline: Lacks the chlorine substituents, affecting its reactivity and applications.
3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline: Used as an intermediate in the synthesis of hexaflumuron, similar to this compound, but with different substituents that affect its chemical properties.
Properties
Molecular Formula |
C9H11Cl2NO |
---|---|
Molecular Weight |
220.09 g/mol |
IUPAC Name |
3,5-dichloro-4-propoxyaniline |
InChI |
InChI=1S/C9H11Cl2NO/c1-2-3-13-9-7(10)4-6(12)5-8(9)11/h4-5H,2-3,12H2,1H3 |
InChI Key |
XJQNPFMSVULMCP-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1Cl)N)Cl |
Origin of Product |
United States |
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